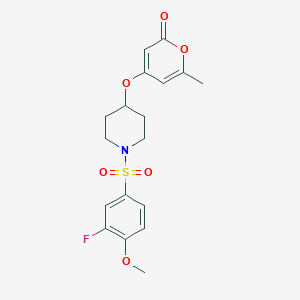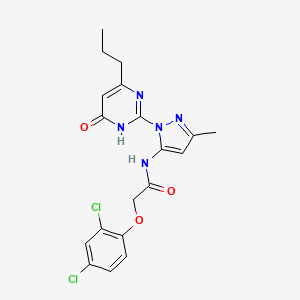
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,5-diethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,5-diethoxybenzenesulfonamide: is a compound of interest due to its unique structural characteristics and potential applications in various scientific fields. This compound consists of a pyrimidine ring substituted with dimethylamino and methyl groups, a benzene ring substituted with diethoxy and sulfonamide groups, and a methylene linker connecting these two rings. Its complex structure and functional groups provide versatility in chemical reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,5-diethoxybenzenesulfonamide typically involves multi-step processes:
Step 1: Synthesis of the pyrimidine derivative via cyclization reactions involving appropriate starting materials under specific conditions like temperature, catalysts, and solvents.
Step 2: Synthesis of the benzene sulfonamide derivative, often via sulfonation reactions followed by substitution reactions to introduce the ethoxy groups.
Step 3: Coupling of the two fragments through a methylene linker, typically using reagents like formaldehyde or paraformaldehyde under controlled conditions to facilitate the formation of the final compound.
Industrial Production Methods: Industrial production of this compound may involve scaled-up versions of the above synthetic routes with optimizations for yield, purity, and cost-efficiency. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: The compound's various functional groups allow it to participate in oxidation-reduction reactions. For instance, the dimethylamino group can undergo oxidation to form corresponding N-oxides.
Substitution Reactions: Both the pyrimidine and benzene rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation can be facilitated using reagents like thionyl chloride (SOCl2), while nucleophilic substitutions may involve nucleophiles like amines or alkoxides.
Major Products:
Oxidation yields N-oxides of the dimethylamino group.
Substitution results in various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block for synthesizing more complex molecules in pharmaceutical research, exploring new drug candidates, and studying reaction mechanisms.
Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and potential therapeutic applications in diseases like cancer and neurological disorders.
Industry: This compound finds applications in materials science, including the development of novel polymers, sensors, and other advanced materials due to its unique electronic and structural properties.
Wirkmechanismus
The mechanism of action involves:
Molecular Targets: Binding to specific enzymes or receptors, affecting their activity.
Pathways Involved: Depending on the biological target, it can interfere with cellular processes such as signal transduction, enzyme activity, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds like N-ethyl-N-methylpyrimidin-2-ylamine or 2,4-diethoxybenzenesulfonamide share structural similarities but differ in functional groups or linkers.
Uniqueness:
Structural Features: The unique combination of functional groups and the methylene linker.
Reactivity: Unique reactivity patterns due to the interplay of its functional groups.
Applications: Broader range of applications due to its distinctive properties compared to its analogs.
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,5-diethoxybenzenesulfonamide stands out due to its versatile structural and chemical characteristics, making it a valuable compound for diverse research and industrial applications.
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,5-diethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-6-25-15-8-9-16(26-7-2)17(11-15)27(23,24)19-12-14-10-13(3)20-18(21-14)22(4)5/h8-11,19H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVALDNXEXWSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B2637994.png)

![methyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate](/img/structure/B2637998.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide](/img/structure/B2637999.png)
![methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)acetate](/img/structure/B2638000.png)
![2-(3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2638001.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2638004.png)


![N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide](/img/structure/B2638008.png)

